![molecular formula C11H26O2Si B104722 5-(tert-Butyldimethylsilyloxy)-1-pentanol CAS No. 83067-20-3](/img/structure/B104722.png)
5-(tert-Butyldimethylsilyloxy)-1-pentanol
Overview
Description
5-(tert-Butyldimethylsilyloxy)-1-pentanol is a chemical compound with the linear formula (CH3)3CSi(CH3)2O(CH2)5OH . It has a molecular weight of 218.41 . This compound participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
Synthesis Analysis
The compound has been prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide as tert-butyl-(3-(iodomethyl)but-3-enyloxy)dimethylsilane, in the presence of metallic indium in anhydrous DMF as solvent .Molecular Structure Analysis
The linear formula of 5-(tert-Butyldimethylsilyloxy)-1-pentanol is (CH3)3CSi(CH3)2O(CH2)5OH . The compound has a molecular weight of 218.41 .Chemical Reactions Analysis
The compound has been used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . It has also been used in the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde .Physical And Chemical Properties Analysis
5-(tert-Butyldimethylsilyloxy)-1-pentanol is a liquid at room temperature . It has a refractive index of 1.442 (lit.) and a density of 0.885 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Quinoline Derivatives
The compound is used in the synthesis of novel quinoline derivatives . Quinoline and its derivatives form an important class of organic compounds due to their structural chemistry and biological activities. They exhibit significant activity against several diseases such as malaria and cardiovascular pathologies .
Preparation of Functionalized Allylic Iodide
The compound is used in the preparation of functionalized allylic iodide . This functionalized allylic iodide is an intermediate for the synthesis of heterocyclic compounds .
Synthesis of Homoallylic Alcohol
The compound is used in the synthesis of homoallylic alcohol . The synthesized homoallylic alcohol is an intermediate for the synthesis of heterocyclic compounds .
Synthesis of Tetrahydrofurans and Tetrahydropyrans
The compound is used in the synthesis of tetrahydrofurans and tetrahydropyrans . These are important moieties of natural biologically active compounds such as antibiotics (Monensine, Lasalocide A) and antimicrobial (Milbemycine, Avermectines) .
Synthesis of Spiroacetals
The compound is used in the synthesis of spiroacetals . Spiroacetals obtained by allylation of cycloalkanones, are contained in many natural compounds produced by insects having pheromonal activity .
Synthesis of Biologically Active Compounds
The compound is used in the synthesis of biologically active compounds . These compounds have antifungal, antibacterial, antiviral, and anticancer properties .
properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPADIAOSJBISTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394272 | |
Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyldimethylsilyloxy)-1-pentanol | |
CAS RN |
83067-20-3 | |
Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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